molecular formula C21H22N2O8 B11961056 Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate CAS No. 7142-69-0

Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate

Cat. No.: B11961056
CAS No.: 7142-69-0
M. Wt: 430.4 g/mol
InChI Key: MBHFXCWGKAUFQO-UHFFFAOYSA-N
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Description

Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate is an organic compound with the molecular formula C21H22N2O8. It is known for its unique structure, which includes two nitrophenyl groups attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with 4-nitrobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion attacks the carbon atom of the benzyl chloride, displacing the chloride ion and forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential use in drug development due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and resins

Mechanism of Action

The mechanism of action of Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound can also participate in condensation reactions, forming covalent bonds with other molecules and altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester.

    Diethyl 2-(2-nitrophenyl)malonate: Similar structure but with only one nitrophenyl group

Uniqueness

Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate is unique due to the presence of two nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures .

Properties

IUPAC Name

diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-3-30-19(24)21(20(25)31-4-2,13-15-5-9-17(10-6-15)22(26)27)14-16-7-11-18(12-8-16)23(28)29/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFXCWGKAUFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328735
Record name diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7142-69-0
Record name NSC49663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL BIS(4-NITROBENZYL)MALONATE
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